The synthesis of CB-64D typically involves multi-step organic reactions that create the macrocyclic structure necessary for metal ion coordination. One common method includes the reaction of a tetraazamacrocycle with phosphonic acid derivatives. For instance, one study describes the synthesis of a related compound using triethylphosphite and paraformaldehyde in anhydrous tetrahydrofuran, followed by hydrolysis to yield the final product .
CB-64D features a complex molecular structure characterized by a macrocyclic arrangement of nitrogen atoms that coordinate with metal ions. The specific arrangement allows for the formation of stable complexes with copper(II) ions.
Nuclear magnetic resonance spectroscopy has been employed to analyze the structure, revealing distinct chemical shifts that indicate the presence of diastereotopic hydrogen atoms within the macrocycle. This data suggests a lack of symmetry in the molecule, which is critical for its binding properties .
CB-64D undergoes several chemical reactions that are essential for its application as a radiopharmaceutical. The primary reaction involves coordination with copper(II) ions, which forms a stable complex suitable for imaging applications. The kinetics of this reaction are favorable due to the high stability of the resulting complex, which resists demetallation under physiological conditions .
Additionally, studies have shown that when conjugated to peptides or other biomolecules, CB-64D maintains its stability and effectively targets specific tissues during imaging procedures .
The mechanism of action for CB-64D primarily revolves around its ability to chelate copper ions effectively. Upon administration, the compound binds to copper(II) ions through its nitrogen donor atoms within the macrocyclic structure. This binding enhances the bioavailability of copper in vivo, allowing for improved imaging contrast during positron emission tomography scans.
Research indicates that the pharmacokinetics of CB-64D-labeled compounds demonstrate rapid clearance from non-target tissues while maintaining significant retention in target areas . This property is crucial for minimizing background noise during imaging.
CB-64D exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a radiopharmaceutical agent .
CB-64D has significant applications in medical imaging, particularly in positron emission tomography. Its ability to form stable complexes with copper(II) makes it an ideal candidate for developing radiolabeled imaging agents. Research has demonstrated that compounds based on CB-64D show improved biodistribution profiles compared to traditional agents like tetraazacyclononane derivatives .
Moreover, ongoing studies are exploring its potential use in targeted therapies by conjugating it with specific biomolecules aimed at cancer cells or other pathological tissues . The versatility of CB-64D in both diagnostic and therapeutic contexts underscores its importance in modern medicinal chemistry.
Sigma receptors are classified into two distinct subtypes: sigma-1 (σ1R) and sigma-2 (σ2R). The σ1R (~25 kDa) is a well-characterized chaperone protein localized to the endoplasmic reticulum (ER) and mitochondrial-associated membranes. It modulates calcium signaling, ion channel activity, and cellular stress responses [5] [9]. In contrast, the σ2R (~21.5 kDa) was recently identified as the progesterone receptor membrane component 1 (PGRMC1) protein complex. It serves as a biomarker of cellular proliferation due to its overexpression in rapidly dividing tumor cells compared to quiescent tissues [5] [9]. Structurally, σ2R lacks intrinsic enzymatic activity but forms oligomeric complexes that influence lipid metabolism, receptor trafficking, and apoptosis initiation. Functionally, σ2R activation triggers rapid calcium efflux from the ER and mitochondria, leading to downstream caspase activation and autophagic pathways [5] [9].
Table 1: Key Characteristics of Sigma Receptor Subtypes
Property | Sigma-1 (σ1R) | Sigma-2 (σ2R) |
---|---|---|
Molecular Weight | ~25 kDa | ~21.5 kDa (PGRMC1 complex) |
Subcellular Localization | Endoplasmic reticulum, Mitochondria | Plasma membrane, Lysosomes |
Tumor Expression | Ubiquitous | 10-fold higher in proliferating cells |
Primary Functions | Chaperone activity, Ca²⁺ modulation | Proliferation marker, Cell death induction |
Key Ligands | (+)-Pentazocine, Haloperidol | CB-64D, SV119, Siramesine |
CB-64D ((+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one) emerged from structure-activity studies of benzomorphan analogs in the mid-1990s. Early work by Bowen et al. (1995) identified it as a highly σ2R-selective agonist with a Ki of 16.5 nM for σ2R versus 3,063 nM for σ1R—a 185-fold selectivity ratio [2] [4]. This enantioselectivity was critical: the (+)-isomer (CB-64D) favored σ2R binding, while the (–)-isomer (CB-64L) preferred σ1R [2] [4]. Functionally, CB-64D was shown to mobilize intracellular calcium in human SK-N-SH neuroblastoma cells within minutes, a hallmark of σ2R activation [1] [5]. Its unique morphan scaffold facilitated irreversible partial agonism, distinguishing it from classical opioid receptor ligands despite residual affinity for mu-opioid receptors (Ki = 37.6 nM) [2] [9].
Table 2: Pharmacological Profile of CB-64D
Parameter | Value | Experimental Context |
---|---|---|
σ2R Ki | 16.5 nM | Guinea pig brain/rat liver membranes |
σ1R Ki | 3,063 nM | Guinea pig brain membranes |
Selectivity (σ2/σ1) | 185-fold | Competitive radioligand binding |
Mu-Opioid Ki | 37.6 nM | Rat brain homogenates |
Calcium Release | EC₅₀ ~100 nM | SK-N-SH neuroblastoma cells |
Sigma-2 receptors are overexpressed in diverse solid tumors (e.g., breast, melanoma, neuroblastoma), where their density correlates with proliferative status. The proliferative status (PS) ratio—proliferating (P) to quiescent (Q) cells—is a key metric in oncology, and σ2R expression is 10-fold higher in P cells than in Q cells [5] [9]. Mechanistically, σ2R agonists like CB-64D induce tumor cell death via:
Table 3: CB-64D's Anticancer Mechanisms of Action
Mechanism | Biomarkers/Alterations | Functional Outcome |
---|---|---|
Apoptosis | ↑ Caspase-3, ↑ PARP cleavage | DNA fragmentation, cell shrinkage |
Autophagy | ↑ LC3-II, ↓ p70S6K, ↓ 4EBP1 | Vacuole formation, metabolic collapse |
Cell Cycle Arrest | ↓ Cyclin D1/B1/E2, ↓ phospho-Rb | G1/S and G2/M phase blockade |
Calcium Signaling | Ca²⁺ efflux from ER/mitochondria | Activation of proteases/nucleases |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7